molecular formula C18H28N2O2 B4260878 1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine

1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine

Cat. No. B4260878
M. Wt: 304.4 g/mol
InChI Key: OACUTIMKXOUACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperidine family of compounds, which are known for their diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems in the brain. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine in lab experiments is its potent analgesic and anti-inflammatory effects. The compound has been shown to be effective in a number of animal models of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of the compound.

Future Directions

There are several future directions for research on 1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine. One area of research is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and toxicity profile of the compound, as well as its potential for clinical use.

Scientific Research Applications

1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine has been extensively studied for its potential applications in scientific research. It has been shown to have potent analgesic and anti-inflammatory effects in animal models. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-[2-(2,4,6-trimethylphenoxy)ethylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13-11-14(2)18(15(3)12-13)22-10-7-19-17-5-8-20(9-6-17)16(4)21/h11-12,17,19H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACUTIMKXOUACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCNC2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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